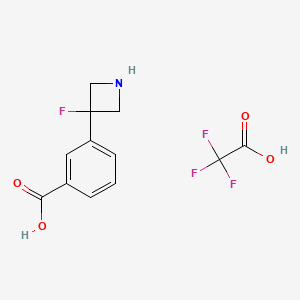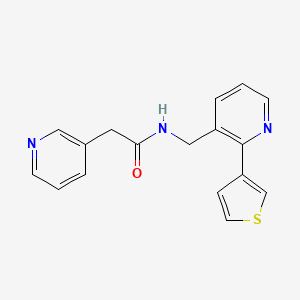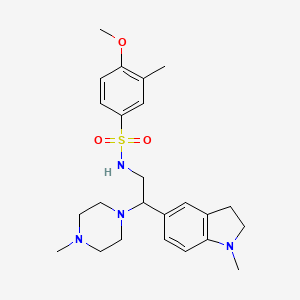
3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid is a chemical compound with the CAS Number: 2241142-62-9 . It has a molecular weight of 309.22 . The compound is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–3-(3-fluoroazetidin-3-yl)benzoic acid (1/1) . The InChI code is 1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) .It is stored at a temperature of 4°C . The molecular weight of the compound is 309.22 .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Compounds containing azetidine and fluorine atoms, such as "3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid," have been explored for their potential in developing new antibacterial agents. For instance, azetidinylquinolones have demonstrated potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. The structural modifications, including fluorination, have been shown to significantly enhance the antibacterial potency of these compounds, suggesting that similar structures could be explored for developing new antibiotics (Kuramoto et al., 2003).
Chemical Properties and Synthesis
The introduction of fluorine atoms into organic compounds is a common strategy to improve their chemical and physical properties, such as metabolic stability, lipophilicity, and dipole moments. This makes fluorinated compounds, including those with structures similar to "this compound," valuable in medicinal chemistry and materials science. The oxidative trifluoromethylation of arylboronates represents a method to introduce trifluoromethyl groups into molecules, highlighting the importance of fluorinated intermediates in synthetic chemistry (Khan et al., 2012).
Anticancer and Antifungal Activities
Fluorinated compounds have also been investigated for their potential anticancer properties. For example, fluorinated triazolothiadiazoles have shown moderate to good antiproliferative potency against various cancerous cell lines, indicating the potential of fluorinated azetidine derivatives in cancer research (Chowrasia et al., 2017). Additionally, azetidinylquinolones with specific stereochemistry have been linked to increased antibacterial activity, further emphasizing the relevance of such structures in developing antimicrobial agents (Frigola et al., 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUQYPTWIKQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC(=C2)C(=O)O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)
![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)
![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)



![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)